![molecular formula C12H9ClMgN4 B12595210 Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]- CAS No. 629604-02-0](/img/structure/B12595210.png)
Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]- is an organometallic compound that acts as a Lewis acid and a strong base. It is commonly used in organic synthesis, particularly in the formation of Grignard reagents, which are pivotal in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]- typically involves the reaction of benzyl chloride with magnesium in the presence of an organic solvent such as tetrahydrofuran (THF). The reaction is initiated by the addition of a small amount of iodine to activate the magnesium. The mixture is then heated under reflux conditions to facilitate the formation of the Grignard reagent .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The reaction is carried out in large reactors equipped with efficient cooling systems to manage the exothermic nature of the reaction .
化学反応の分析
Types of Reactions
Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]- undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds in the presence of catalysts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, and esters. The reactions are typically carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent .
Major Products Formed
The major products formed from these reactions include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used. Additionally, coupling reactions can yield complex organic molecules with multiple functional groups .
科学的研究の応用
Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]- has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the preparation of biologically active compounds and as a tool for studying biochemical pathways.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]- involves its role as a nucleophile in organic reactions. It attacks electrophilic centers in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The compound’s reactivity is attributed to the presence of the magnesium atom, which stabilizes the negative charge on the carbon atom, making it highly reactive .
類似化合物との比較
Similar Compounds
Benzylmagnesium chloride: Similar in structure and reactivity, used in similar types of reactions.
Phenylmagnesium bromide: Another Grignard reagent with similar applications but different reactivity due to the presence of bromine.
Ethylmagnesium chloride: Used in the synthesis of different organic compounds, with variations in reactivity and selectivity.
Uniqueness
Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]- is unique due to its specific structure, which imparts distinct reactivity and selectivity in organic synthesis. Its ability to form stable Grignard reagents makes it a valuable tool in the synthesis of complex organic molecules .
特性
CAS番号 |
629604-02-0 |
|---|---|
分子式 |
C12H9ClMgN4 |
分子量 |
268.98 g/mol |
IUPAC名 |
magnesium;9-benzyl-6H-purin-6-ide;chloride |
InChI |
InChI=1S/C12H9N4.ClH.Mg/c1-2-4-10(5-3-1)7-16-9-15-11-6-13-8-14-12(11)16;;/h1-5,8-9H,7H2;1H;/q-1;;+2/p-1 |
InChIキー |
FJUDNNGECPDXAT-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)CN2C=NC3=[C-]N=CN=C32.[Mg+2].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Dodecyloxy)-6-{[4-(heptyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12595127.png)
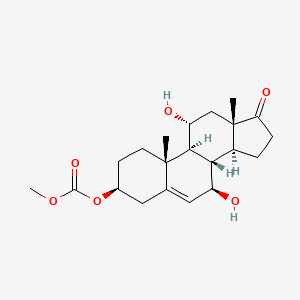
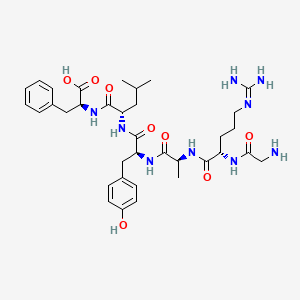

![1-{[2-(1H-Indol-3-yl)ethyl]amino}-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B12595164.png)
![2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid](/img/structure/B12595168.png)
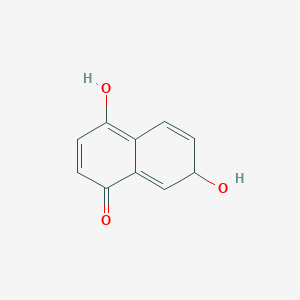
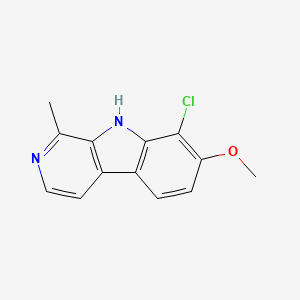
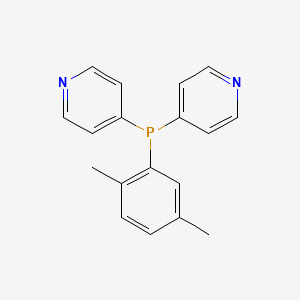
![2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethane-1-thiol](/img/structure/B12595191.png)
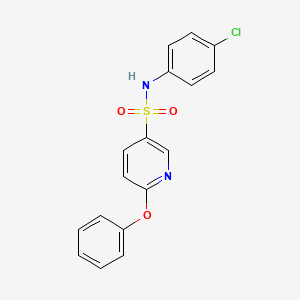
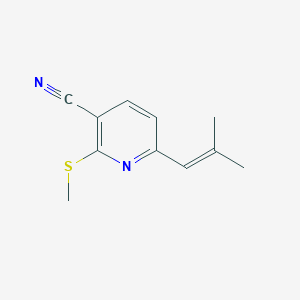
![7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine](/img/structure/B12595213.png)

